Enhanced Lipophilicity (XLogP3‑AA) Relative to the Non‑Ethoxylated 4‑Position Analog
The target compound exhibits a computed XLogP3‑AA of 1.7, compared with 1.4 for the closest non‑ethoxylated analog, 4‑((1‑methyl‑4‑nitro‑1H‑pyrazol‑3‑yl)oxy)benzaldehyde (CAS 1429417‑84‑4) [1]. This +0.3 log P unit increase is attributable to the additional ethoxy substituent at the 3‑position of the benzaldehyde ring [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 4‑((1‑Methyl‑4‑nitro‑1H‑pyrazol‑3‑yl)oxy)benzaldehyde (CAS 1429417‑84‑4): 1.4 |
| Quantified Difference | Δ = +0.3 log P units |
| Conditions | Computed by XLogP3 3.0 / PubChem release; both compounds evaluated under identical algorithmic conditions [1][2]. |
Why This Matters
For programs requiring improved membrane permeability or altered tissue distribution, a 0.3 log P unit difference can meaningfully shift ADME predictions, making the target compound the preferred choice when moderate lipophilicity enhancement is desired.
- [1] PubChem Compound Summary for CID 90481014, 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 90481017, 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde. National Center for Biotechnology Information (2026). View Source
